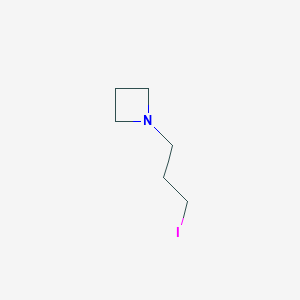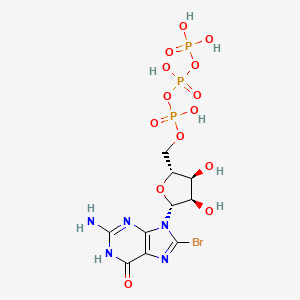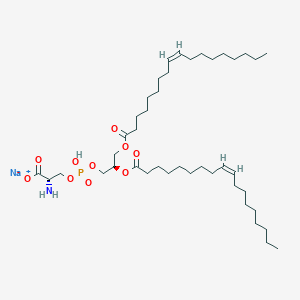![molecular formula C46H61N11O5S B12430720 N-[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethyl]-6-[[[3-[bis(pyridin-2-ylmethyl)amino]-2-hydroxypropyl]-(pyridin-2-ylmethyl)amino]methyl]pyridine-3-carboxamide](/img/structure/B12430720.png)
N-[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethyl]-6-[[[3-[bis(pyridin-2-ylmethyl)amino]-2-hydroxypropyl]-(pyridin-2-ylmethyl)amino]methyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethyl]-6-[[[3-[bis(pyridin-2-ylmethyl)amino]-2-hydroxypropyl]-(pyridin-2-ylmethyl)amino]methyl]pyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Key steps may include:
Formation of the thieno[3,4-d]imidazole ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the pentanoylamino and hexanoylamino groups: These groups are introduced through amide bond formation reactions.
Incorporation of the pyridine and pyridin-2-ylmethyl groups: These steps involve nucleophilic substitution reactions and require specific catalysts and solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of multiple nitrogen and oxygen atoms makes it susceptible to oxidation under appropriate conditions.
Reduction: Specific functional groups within the compound can be reduced using suitable reducing agents.
Substitution: The pyridine rings and other aromatic systems can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: It could be explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Its properties may make it useful in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological response.
Modulation of signaling pathways: It could influence cellular signaling pathways, affecting processes such as cell growth, differentiation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorotoluene: An organic compound with similar aromatic systems but different functional groups.
Pregabalin lactam methylene dimer: Another complex organic molecule with potential therapeutic applications.
Uniqueness
What sets N-[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethyl]-6-[[[3-[bis(pyridin-2-ylmethyl)amino]-2-hydroxypropyl]-(pyridin-2-ylmethyl)amino]methyl]pyridine-3-carboxamide apart is its unique combination of functional groups and structural complexity, which may confer distinct biological and chemical properties.
Propriétés
Formule moléculaire |
C46H61N11O5S |
|---|---|
Poids moléculaire |
880.1 g/mol |
Nom IUPAC |
N-[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethyl]-6-[[[3-[bis(pyridin-2-ylmethyl)amino]-2-hydroxypropyl]-(pyridin-2-ylmethyl)amino]methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C46H61N11O5S/c58-39(31-56(27-35-12-5-9-20-47-35)28-36-13-6-10-21-48-36)32-57(29-37-14-7-11-22-49-37)30-38-19-18-34(26-53-38)45(61)52-25-24-51-43(60)16-2-1-8-23-50-42(59)17-4-3-15-41-44-40(33-63-41)54-46(62)55-44/h5-7,9-14,18-22,26,39-41,44,58H,1-4,8,15-17,23-25,27-33H2,(H,50,59)(H,51,60)(H,52,61)(H2,54,55,62)/t39?,40-,41-,44-/m0/s1 |
Clé InChI |
PNPDCNDQKOQNLS-GDCWZEBOSA-N |
SMILES isomérique |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCNC(=O)C3=CN=C(C=C3)CN(CC4=CC=CC=N4)CC(CN(CC5=CC=CC=N5)CC6=CC=CC=N6)O)NC(=O)N2 |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCNC(=O)C3=CN=C(C=C3)CN(CC4=CC=CC=N4)CC(CN(CC5=CC=CC=N5)CC6=CC=CC=N6)O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 11-methylsulfinyl-N-sulfooxyundecanimidothioate](/img/structure/B12430646.png)
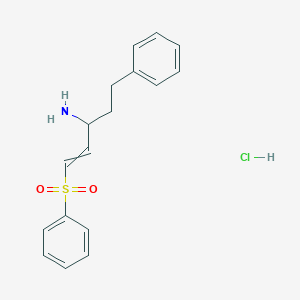
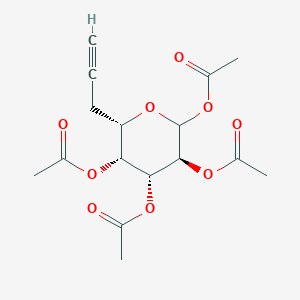
![4-Methoxy-N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B12430667.png)
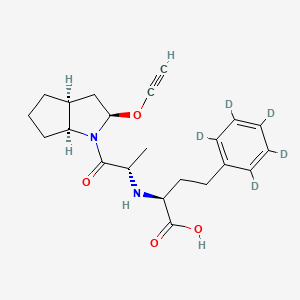


![3H,4aH,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione hydrochloride](/img/structure/B12430686.png)
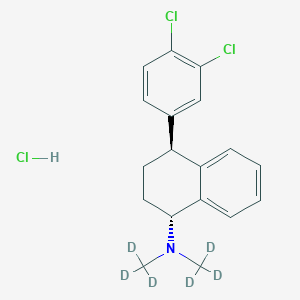
![(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12430693.png)

